molecular formula C20H28N2O3 B7109432 N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide

N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide

Cat. No.: B7109432
M. Wt: 344.4 g/mol
InChI Key: SFVKFEXSZXMATL-UHFFFAOYSA-N
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Description

N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide: is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-15(12-24-13-16-5-3-2-4-6-16)9-21-19(23)18-11-22-10-17-7-20(22,8-17)14-25-18/h2-6,15,17-18H,7-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVKFEXSZXMATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CN2CC3CC2(C3)CO1)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 3-oxa-6-azatricyclo[6.1.1.01,6]decane core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the 2-methyl-3-phenylmethoxypropyl group: This step often involves nucleophilic substitution reactions where the phenylmethoxypropyl group is introduced onto the core structure.

    Formation of the carboxamide group: This is typically done through amidation reactions using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the nitrogen atom in the azatricyclo structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (alkyl halides) can be employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Material Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Possible applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide: can be compared with other azatricyclo compounds or those with similar functional groups.

    Examples: Compounds with similar core structures or functional groups, such as other azatricyclo derivatives or carboxamides.

Uniqueness

    Structural Complexity: The unique combination of functional groups and the azatricyclo core structure.

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